molecular formula C19H17N5O4S2 B11248356 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B11248356
M. Wt: 443.5 g/mol
InChI Key: CHXDMIVOVVMDTL-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodioxin ring, a thiadiazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C19H17N5O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17N5O4S2/c25-16(20-13-6-7-14-15(10-13)28-9-8-27-14)11-29-19-24-23-18(30-19)22-17(26)21-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,25)(H2,21,22,23,26)

InChI Key

CHXDMIVOVVMDTL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The benzodioxin and thiadiazole intermediates are then coupled using reagents like carbodiimides to form the final compound.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in any intermediates.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal chemistry applications could include the development of new drugs for treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other benzodioxin or thiadiazole derivatives.

    Benzodioxin Derivatives: Compounds like 1,4-benzodioxin-2-carboxylic acid.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole.

Uniqueness

The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other compounds.

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